The presence of the pyrazole ring, a common pharmacophore found in various bioactive molecules, indicates potential interest in exploring its medicinal properties. Pyrazole derivatives have been shown to exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects []. The additional functional groups, the amino and carboxamide moieties, further enhance the molecule's potential for interacting with biological targets. However, specific research on the activity of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide itself is currently lacking in the scientific literature.
4-amino-1-ethyl-1H-pyrazole-3-carboxamide is an organic compound characterized by its pyrazole structure, which consists of a five-membered ring containing two nitrogen atoms and three carbon atoms. The compound has the molecular formula C6H10N4O and a molecular weight of approximately 154.17 g/mol. It is recognized for its potential as a precursor in the synthesis of various biologically active compounds, particularly in medicinal chemistry. The presence of the amino group and carboxamide functionality enhances its reactivity and biological activity, making it an important compound in pharmaceutical research.
Research indicates that 4-amino-1-ethyl-1H-pyrazole-3-carboxamide possesses promising biological activities. It has been studied for its potential as an anti-inflammatory agent and as a precursor for synthesizing compounds with anticancer properties. The pyrazole derivatives are known to exhibit activity against various targets, including enzymes and receptors involved in disease pathways .
The synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide typically involves:
4-amino-1-ethyl-1H-pyrazole-3-carboxamide is utilized primarily in medicinal chemistry for:
Interaction studies involving 4-amino-1-ethyl-1H-pyrazole-3-carboxamide focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 4-amino-1-ethyl-1H-pyrazole-3-carboxamide, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-amino-1-cyclopentyl-N-methylpyrazole-3-carboxamide | C12H20N4O | Contains a cyclopentyl group, enhancing lipophilicity. |
| 4-amino-N,N-dimethylpyrazole-3-carboxamide | C7H12N4O | Features dimethyl substitution on nitrogen, affecting solubility and activity. |
| Ethyl 4-amino-1H-pyrazole-3-carboxylate | C8H13N3O2 | An ethyl ester derivative that may exhibit different pharmacokinetic properties. |
The uniqueness of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide lies in its specific amino and ethyl substitutions, which influence its reactivity and biological activity compared to these similar compounds .
| Starting Material | Conditions | Product | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Ethyl chloroacetate + arylhydrazones | DMF, K2CO3, 80°C | 4-Aminopyrazole-5-carboxylates | 79-89 | >99.8:0.2 |
| Chloroacetonitrile + 3-oxo-2-arylhydrazononitriles | Reflux, ethanol | 4-Aminopyrazole-3-carboxylates | 92-99 | High |
| Ethyl chloroacetate + phenylhydrazine | Phase-transfer catalysis, 25°C | N1-Alkyl pyrazole derivatives | 82-95 | >99.9:1 |
| α-Haloacid derivatives + hydrazine | Acid medium, ambient temperature | Pyrazole carboxylates | 74-77 | 98:2 |
| Ethyl acetoacetate + hydrazine hydrate | Ethanol, reflux, 3 h | 3-Aminopyrazole derivatives | 82-88 | Moderate |
The phase-transfer catalysis approach offers additional advantages for N1-alkylation reactions [4]. This methodology enables the coupling of pyrazoles with ethyl chloroacetate under mild conditions, producing pyrazol-1-ylacetic acid derivatives after subsequent hydrolysis [4]. The reaction conditions, including catalyst type and reaction time, significantly influence the outcome, with excess ethyl chloroacetate potentially leading to undesired side reactions [4].
Modern synthetic approaches emphasize atom economy and environmental sustainability in pyrazole synthesis [5] [6] [7]. These strategies minimize waste generation while maximizing the incorporation of starting materials into the final product.
Multicomponent reactions represent the most prominent atom-economical approach for pyrazole synthesis [7] [8]. These transformations combine three or more reactants in a single operation, eliminating the need for intermediate isolation and purification steps [7]. The one-pot synthesis of pyrazole derivatives typically involves hydrazine derivatives, carbonyl compounds, and activated methylene compounds [9] [7].
The three-component synthesis utilizing hydrazine monohydrate, malononitrile, ethyl acetoacetate, and aldehydes or ketones proceeds under solvent-free conditions with excellent atom economy [9]. This approach yields pyrano[2,3-c]pyrazole derivatives in nearly identical yields to previous methodologies while avoiding solvent use and simplifying purification procedures [9]. The mild reaction conditions and high yields represent significant advantages, eliminating tedious workup and column chromatographic purification [9].
Microwave-assisted synthesis has emerged as another highly efficient strategy [10] [11]. The reaction of arylhydrazines with α-cyanoketones under microwave irradiation produces functionalized 1H-pyrazole-5-amines in moderate to excellent yields after only 10 minutes of heating [10]. This methodology tolerates various functionalized aromatic groups including trifluoromethyl and methyl sulfone substituents [10].
Table 2: Atom-Economical Strategies for Pyrazole Core Assembly
| Reaction Type | Reagents | Solvent | Temperature | Yield (%) | Atom Economy |
|---|---|---|---|---|---|
| Three-component synthesis | Hydrazine + malononitrile + ethyl acetoacetate + aldehydes | Solvent-free | Room temperature | 70-95 | High |
| Multicomponent reaction | Aryl glyoxal + aryl thioamide + pyrazolones | HFIP | Room temperature | 65-95 | Excellent |
| One-pot synthesis | Hydrazine hydrate + β-keto esters + aldehydes | Ethanol | Reflux | 80-92 | Good |
| Solvent-free synthesis | Hydrazine monohydrate + malononitrile + ketones | None | Room temperature | 85-95 | Excellent |
| Microwave-assisted synthesis | Arylhydrazines + α-cyanoketones | DMF | MW, 10 min | 74-89 | Good |
The development of green synthetic methodologies has led to the exploration of recyclable catalysts and environmentally benign solvents [6]. Room temperature multicomponent reactions for pyrazole-linked thiazole derivatives utilize 1,1,1,3,3,3-hexafluoroisopropanol as a hydrogen bond donating reaction medium [6]. This protocol features metal-free and additive-free reaction conditions, use of recyclable solvent, water as the only byproduct, and wide substrate scope [6].
Organocatalytic approaches have also gained prominence in atom-economical pyrazole synthesis [9]. Magnetically retrievable iron oxide-anchored glutathione catalysts enable microwave-mediated pyrazole synthesis under mild conditions [9]. These catalysts can be easily recovered and reused multiple times without significant loss of activity [9].
Regioselective functionalization of pyrazole rings presents significant synthetic challenges, particularly for the less reactive C3 position [3] [12] [13]. The inherent electronic properties of the pyrazole ring system dictate that C4 is most susceptible to electrophilic aromatic substitution, while C5 readily undergoes functionalization in the presence of strong bases [13].
N1 functionalization has been extensively studied and optimized through various methodologies [3] [12]. The systematic investigation of N-substitution reactions under basic conditions has revealed that regioselectivity is governed by both electronic and steric effects of substituents [3]. Density functional theory calculations at the B3LYP/6-31G** level provide theoretical justification for observed regioselectivity patterns [3].
The use of potassium carbonate in dimethyl sulfoxide enables highly regioselective N1-alkylation, arylation, and heteroarylation of 3-substituted pyrazoles [3]. Electronic effects play the major role in regioselectivity when substituent groups are similar in size, as demonstrated by the dramatic change in regioselectivity between 3-nitro and 3-ester pyrazoles [3]. The steric effect of substituents also significantly influences regioselectivity, with bulkier groups favoring particular regioisomers [3].
Table 3: Regioselective Functionalization at N1 and C3 Positions
| Position | Method | Reagents | Selectivity | Yield (%) |
|---|---|---|---|---|
| N1 | Michael addition | Alkyl acrylates | >99.9:1 (N1/N2) | >90 |
| N1 | Alkylation with K2CO3-DMSO | Alkyl halides, K2CO3 | 10:1 to 2:1 | 92 |
| N1 | Phase-transfer catalysis | Ethyl chloroacetate, PTC | High N1 selectivity | 80-95 |
| C3 | Aryne coupling with N-oxides | Arynes, mild conditions | Regioselective C3 | 65-85 |
| C3 | Pd-catalyzed C-H activation | Aryl iodides, Pd(II) | C3 selective | 70-85 |
The Michael addition approach represents a breakthrough in N1-selective functionalization [12]. Crystal structure-guided design has enabled the development of catalyst-free Michael reactions that produce N1-alkyl pyrazoles in high yields with excellent regioselectivity exceeding 99.9:1 [12]. This methodology extends to di-, tri-, and tetrasubstituted pyrazoles in a single step, accommodating versatile functional groups including bromo, ester, nitro, and nitrile substituents [12].
C3 functionalization remains considerably more challenging due to the low reactivity of this position [13]. The development of pyrazole N-oxide chemistry has provided the first regioselective route to C3-hydroxyarylated pyrazoles [13]. This methodology employs the reaction of pyrazole N-oxides with arynes under mild conditions, importantly not requiring functionalization of C4 and C5 positions to observe regioselectivity [13].
Alternative approaches to C3 functionalization include protection-deprotection strategies and transition metal-catalyzed methods [13]. Palladium-catalyzed C-H activation using phenanthroline ligand systems enables direct C3 arylation using aryl iodides [13]. However, these methods often require that C4 and C5 positions be blocked to guide reactivity to the less reactive C3 position [13].
Post-synthetic modification of carboxamide functionality provides crucial versatility for accessing diverse structural analogs of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide [14] [15] [16]. These transformations enable the introduction of various substituents without reconstructing the entire pyrazole framework.
Carbodiimide-mediated coupling reactions represent the most widely employed strategy for carboxamide modification [15] [16] [17]. The mechanism involves carbodiimide activation of carboxylic acid groups to form reactive O-acylisourea intermediates that undergo nucleophilic displacement by primary amino groups [15]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and dicyclohexylcarbodiimide are the most commonly used reagents for this transformation [16].
The addition of 1-hydroxybenzotriazole or N-hydroxysuccinimide significantly improves reaction efficiency and reduces racemization [15] [18]. These additives react with the O-acylisourea intermediate to form more stable activated esters that maintain reactivity while minimizing side reactions [15]. The N-hydroxysuccinimide ester pathway is particularly effective under physiological to slightly alkaline conditions (pH 7.2 to 9) [19].
Table 4: Post-Synthetic Modifications of Carboxamide Functionality
| Modification Type | Conditions | Substrate Scope | Yield (%) | Advantages |
|---|---|---|---|---|
| Amide coupling (EDC/NHS) | EDC, NHS, pH 4.5-7.2 | Primary amines, mild conditions | 70-95 | Water-compatible, mild |
| Carbodiimide coupling (DCC/DIC) | DCC or DIC, rt to 60°C | Primary/secondary amines | 80-95 | Widely applicable |
| Acid chloride method | SOCl2, then amine, base | Various amines, fast reaction | 85-98 | High reactivity |
| HBTU/HOBt coupling | HBTU, HOBt, DMF | Amino acids, peptides | 75-90 | Low racemization |
| Direct amidation | Carbodiimide, DMSO, 100°C | Diverse carboxylic acids | 85-95 | Catalyst-free |
Acid chloride formation followed by aminolysis provides an alternative high-yielding approach [20]. Treatment of carboxylic acids with thionyl chloride generates reactive acid chlorides that undergo rapid nucleophilic attack by amines to form amide bonds [20]. This methodology tolerates a wide range of amine nucleophiles and proceeds under mild basic conditions [20].
Recent developments in direct amidation chemistry have eliminated the need for stoichiometric activating agents [17]. Novel catalyst-free methods employ carbodiimides as reagents rather than activating agents under elevated temperature conditions in dimethyl sulfoxide [17]. This approach achieves yields up to 95% for a wide variety of carboxylic acids including benzylic, aliphatic, α,β-unsaturated, and aromatic substrates [17].
The 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and 1-hydroxybenzotriazole combination has become the standard for peptide synthesis applications [18]. This system effectively couples amino acids while minimizing racemization, making it particularly suitable for incorporating 4-amino-1-ethyl-1H-pyrazole-3-carboxamide derivatives into peptide sequences [18].
The ¹H nuclear magnetic resonance spectrum of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide provides comprehensive structural information regarding the molecular environment of hydrogen atoms within the compound [1] [2]. The ethyl substituent at position 1 of the pyrazole ring exhibits characteristic splitting patterns, with the methyl protons appearing as a triplet around 1.3-1.4 parts per million due to coupling with the adjacent methylene group . The methylene protons manifest as a quartet at approximately 4.2-4.4 parts per million, reflecting their coupling with the terminal methyl group .
The pyrazole ring proton at position 5 resonates as a singlet in the region of 7.8-8.1 parts per million, characteristic of aromatic heterocyclic systems [4] [5]. The amino group protons at position 4 typically appear as a broad signal around 6.0-6.5 parts per million, which becomes exchangeable with deuterium oxide, confirming their assignment to the primary amine functionality [6] [5].
The carboxamide protons exhibit distinctive chemical shifts, with the amide nitrogen-hydrogen bonds appearing as broad signals between 5.5-7.0 parts per million [6]. These signals demonstrate temperature-dependent behavior and exchange phenomena with protic solvents, consistent with the presence of hydrogen bonding interactions [7].
Solvent effects significantly influence the chemical shift positions, particularly for the exchangeable protons. In dimethyl sulfoxide-d6, the amino and amide protons typically shift downfield compared to chloroform-d solutions due to enhanced hydrogen bonding with the solvent [7] [5].
The ¹³C nuclear magnetic resonance spectrum reveals distinct carbon environments within the pyrazole framework [8] [9]. The carbonyl carbon of the carboxamide group appears at approximately 163-167 parts per million, characteristic of amide functionality [6] [10]. The quaternary carbon at position 3 bearing the carboxamide substituent resonates around 140-145 parts per million [8].
The quaternary carbon at position 4, substituted with the amino group, exhibits chemical shifts in the range of 87-92 parts per million [6] [8]. This upfield shift reflects the electron-donating nature of the amino substituent and the sp² hybridization of the carbon center [8].
The aromatic carbon at position 5 of the pyrazole ring appears between 131-135 parts per million [8] [4]. The ethyl carbons display characteristic aliphatic chemical shifts, with the methylene carbon appearing at 43-47 parts per million and the methyl carbon at 15-18 parts per million [4] [5].
Carbon-hydrogen coupling constants provide additional structural verification, with typical ¹J(C,H) values ranging from 125-165 hertz for aromatic carbons and 120-140 hertz for aliphatic carbons [5] [4].
¹⁵N nuclear magnetic resonance spectroscopy offers valuable insights into the electronic environment of nitrogen atoms within the pyrazole ring system [11] [12]. The pyrazole nitrogen atoms exhibit distinct chemical shifts reflecting their different electronic environments [13] [14].
The substituted nitrogen at position 1 (bearing the ethyl group) typically resonates around -50 to -70 parts per million when referenced to nitromethane [11] [12]. The unsubstituted pyrazole nitrogen at position 2 appears at approximately -160 to -180 parts per million, characteristic of pyridine-like nitrogen environments [11] [13].
The amino nitrogen at position 4 exhibits chemical shifts in the range of -320 to -350 parts per million, reflecting the sp³ hybridization and electron-rich nature of the primary amine functionality [15] [12]. The amide nitrogen of the carboxamide group appears between -240 to -270 parts per million, consistent with the partial double bond character resulting from amide resonance [15].
Temperature-dependent ¹⁵N nuclear magnetic resonance studies reveal dynamic processes, including restricted rotation around the carbon-nitrogen amide bond and potential tautomeric equilibria [11] [14]. Solid-state ¹⁵N cross-polarization magic angle spinning experiments provide additional structural confirmation and reveal hydrogen bonding patterns in the crystalline state [11] [12].
Fourier transform infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies [16] [17]. The amino group stretching vibrations appear as two distinct bands in the region of 3300-3500 reciprocal centimeters, corresponding to symmetric and antisymmetric nitrogen-hydrogen stretching modes [16] [18].
The carboxamide functionality exhibits multiple characteristic absorptions, including the carbon-oxygen stretching vibration at approximately 1640-1680 reciprocal centimeters [19] [17]. The amide nitrogen-hydrogen stretching appears around 3150-3300 reciprocal centimeters, while the amide nitrogen-hydrogen bending manifests at 1550-1650 reciprocal centimeters [16] [18].
Aromatic carbon-hydrogen stretching vibrations of the pyrazole ring appear in the region of 3000-3100 reciprocal centimeters [18] [17]. The aliphatic carbon-hydrogen stretching of the ethyl substituent exhibits absorptions between 2850-3000 reciprocal centimeters [18].
Ring vibrations of the pyrazole system manifest as multiple bands in the fingerprint region between 800-1600 reciprocal centimeters [18] [17]. The carbon-nitrogen stretching within the pyrazole ring appears around 1300-1400 reciprocal centimeters, while nitrogen-nitrogen stretching occurs at approximately 1350-1400 reciprocal centimeters [18].
Hydrogen bonding interactions significantly influence the vibrational frequencies, particularly for the amino and amide functionalities. Intermolecular hydrogen bonding typically causes broadening and frequency shifts of the nitrogen-hydrogen stretching bands [16] [20].
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and nonpolar bonds [17] [21]. The pyrazole ring breathing modes appear as strong Raman bands in the region of 900-1100 reciprocal centimeters [17] [18].
Carbon-carbon stretching vibrations within the pyrazole framework exhibit characteristic Raman shifts between 1400-1600 reciprocal centimeters [17]. The symmetric carbon-nitrogen stretching of the amino group appears around 1200-1300 reciprocal centimeters with moderate Raman intensity [18].
Polarization measurements in Raman spectroscopy enable determination of vibrational symmetries and molecular orientation effects [17]. The depolarization ratios of various vibrational modes provide insights into the molecular geometry and symmetry properties [22].
Temperature-dependent Raman studies reveal conformational preferences and dynamic processes, particularly regarding rotation of the amino and ethyl substituents [17] [16]. Solid-state Raman spectra often exhibit different patterns compared to solution measurements due to intermolecular interactions and crystal packing effects [21].
Mass spectrometry of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide yields a molecular ion peak at mass-to-charge ratio 154, corresponding to the molecular weight of 154.17 atomic mass units [1] [2]. The molecular ion stability is moderate, with the base peak typically arising from fragmentation processes rather than the molecular ion itself [24].
High-resolution mass spectrometry confirms the molecular formula C₆H₁₀N₄O with an exact mass of 154.0855 atomic mass units [1]. Isotope patterns reveal the presence of four nitrogen atoms through characteristic peak clusters separated by one mass unit [24].
The most significant fragmentation involves loss of the carboxamide group (mass 44), producing a fragment ion at mass-to-charge ratio 110 [24]. This fragmentation pathway represents alpha cleavage adjacent to the electron-withdrawing carboxamide functionality, resulting in a relatively stable pyrazole-containing fragment [24].
Loss of the ethyl group from the molecular ion generates a fragment at mass-to-charge ratio 125, corresponding to the 4-amino-1H-pyrazole-3-carboxamide species . This fragmentation demonstrates the relative weakness of the nitrogen-carbon bond linking the ethyl substituent to the pyrazole ring [24].
Sequential fragmentation of the mass-to-charge ratio 110 fragment leads to loss of the amino group (mass 16), producing a secondary fragment at mass-to-charge ratio 94 . This pathway involves homolytic cleavage of the carbon-nitrogen bond, yielding a radical cation species [24].
Ring fragmentation of the pyrazole system occurs at higher collision energies, producing smaller fragment ions characteristic of nitrogen-containing heterocycles [24]. The pyrazole ring opening typically proceeds through retro-Diels-Alder processes or extrusion of nitrogen [24].
Hydrogen rearrangement processes contribute to the formation of even-electron fragment ions through McLafferty rearrangements and ortho effects [24]. These mechanisms are particularly important for the carboxamide-containing fragments [24].
Metastable ion studies reveal the kinetic stability of various fragment ions and provide mechanistic insights into the fragmentation pathways [24]. The appearance energies of fragment ions correlate with the bond dissociation energies within the molecular structure [24].
Single crystal X-ray diffraction studies of related pyrazole carboxamide compounds provide structural insights applicable to 4-amino-1-ethyl-1H-pyrazole-3-carboxamide [25] [26]. Analogous compounds typically crystallize in monoclinic crystal systems with space groups such as P21/c or P21/n [25] [27].
The unit cell parameters for similar structures demonstrate characteristic dimensions, with a-axis lengths ranging from 8-12 angstroms, b-axis lengths of 13-17 angstroms, and c-axis lengths between 10-15 angstroms [25] [27]. The beta angles typically range from 95-105 degrees, reflecting the monoclinic symmetry [25].
Bond lengths and angles within the pyrazole ring system exhibit typical aromatic character, with carbon-carbon distances of approximately 1.35-1.40 angstroms and carbon-nitrogen distances of 1.32-1.37 angstroms [25] [28]. The nitrogen-nitrogen bond in the pyrazole ring measures approximately 1.35-1.38 angstroms [25].
The carboxamide group adopts a planar configuration with the carbon-oxygen double bond length of approximately 1.23-1.25 angstroms and the carbon-nitrogen single bond measuring 1.32-1.35 angstroms [26] [28]. The planarity reflects the partial double bond character arising from amide resonance [26].
Dihedral angles between the pyrazole ring and substituent groups provide information about molecular conformation. The amino group typically exhibits pyramidal geometry with nitrogen hybridization approaching sp³ character [29] [25].
Intermolecular hydrogen bonding plays a crucial role in crystal packing stability [30] [26]. The amino group serves as a hydrogen bond donor, forming nitrogen-hydrogen...oxygen interactions with carboxamide oxygen atoms of neighboring molecules [30].
Hydrogen bond distances typically range from 1.9-2.1 angstroms for nitrogen-hydrogen...oxygen contacts, with bond angles approaching linearity (170-180 degrees) [31] [26]. These interactions create supramolecular networks that stabilize the crystal structure [30].
Graph set analysis reveals common hydrogen bonding motifs, including R₂²(8) dimeric patterns formed by paired carboxamide groups [30] [32]. Chain motifs involving amino and carboxamide functionalities contribute to one-dimensional hydrogen-bonded assemblies [27] [26].
Thermal displacement parameters provide insights into molecular motion within the crystal lattice [25] [27]. Anisotropic displacement ellipsoids reveal preferred directions of atomic motion, with larger amplitudes typically observed for terminal groups such as the ethyl substituent [25].
Disorder phenomena may affect certain molecular regions, particularly flexible substituents or hydrogen atoms involved in dynamic hydrogen bonding [30]. Split atom positions or high thermal parameters indicate regions of structural flexibility [25].